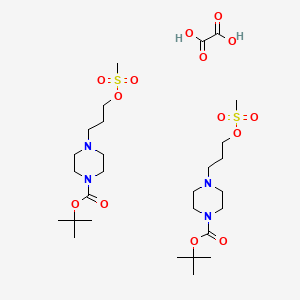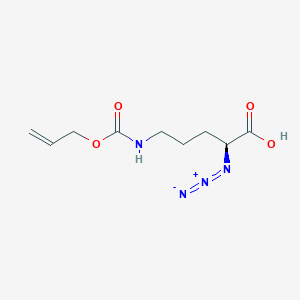
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid, also known as Azido-PEG5-acid, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a modified form of polyethylene glycol (PEG), which is widely used in various biomedical applications. Azido-PEG5-acid has been found to be useful in the development of bioconjugates, drug delivery systems, and other biomedical applications.
作用機序
The mechanism of action of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid is based on its ability to form covalent bonds with biomolecules. This compound contains an azido group that can undergo click chemistry reactions with alkyne functional groups present in biomolecules. This click chemistry reaction is highly specific and efficient, allowing for the selective modification of biomolecules with (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid.
Biochemical and Physiological Effects:
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been found to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. This compound has been used in various in vitro and in vivo studies to investigate the biochemical and physiological effects of bioconjugates and drug delivery systems. (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been shown to improve the stability, solubility, and bioavailability of drugs, leading to improved therapeutic outcomes.
実験室実験の利点と制限
The use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid in lab experiments offers several advantages, including its ease of synthesis, high purity, and biocompatibility. This compound can be easily conjugated with various biomolecules, making it a versatile tool for the development of bioconjugates and drug delivery systems. However, the use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid also has limitations, including the potential for non-specific conjugation and the need for optimization of reaction conditions.
将来の方向性
The use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid in scientific research is still in its early stages, and there are many potential future directions for this compound. One area of interest is the development of new drug delivery systems that utilize (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid as a linker to improve the pharmacokinetics and pharmacodynamics of drugs. Another area of interest is the development of new bioconjugates that can be used for targeted drug delivery or imaging applications. Overall, the unique properties of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid make it a promising compound for future biomedical applications.
合成法
The synthesis of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid involves a multi-step process that includes the reaction of PEG5-diol with propargyl chloroformate, followed by the reaction with sodium azide. The resulting compound is purified using chromatography techniques to obtain pure (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid. This synthesis method has been optimized to yield high purity and high yields of the final product.
科学的研究の応用
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been widely used in scientific research as a versatile tool for the development of bioconjugates, drug delivery systems, and other biomedical applications. This compound can be easily conjugated with various biomolecules such as proteins, peptides, and nucleic acids to create bioconjugates that can be used for a variety of applications. (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has also been used as a linker in drug delivery systems to improve the pharmacokinetics and pharmacodynamics of drugs.
特性
IUPAC Name |
(2S)-2-azido-5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-2-6-17-9(16)11-5-3-4-7(8(14)15)12-13-10/h2,7H,1,3-6H2,(H,11,16)(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLRTHHSMSSGKE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)
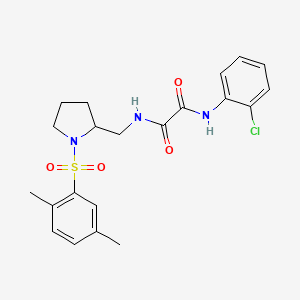
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)
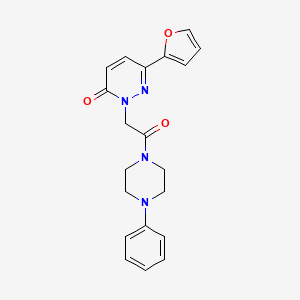
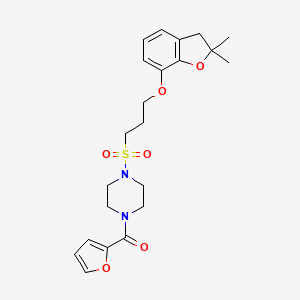
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)
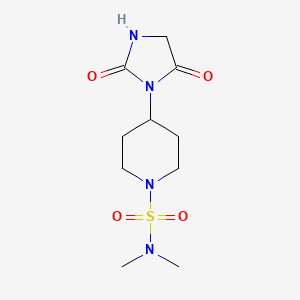

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)
